2-iodo-N,N-dimethylaniline
Overview
Description
2-Iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom attached to the benzene ring and a dimethylamino group at the para position relative to the iodine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the iodination of N,N-dimethylaniline. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where an aryl halide (in this case, iodobenzene) is reacted with N,N-dimethylaniline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dimethylamino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce N-oxide derivatives.
Scientific Research Applications
2-Iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-iodo-N,N-dimethylaniline exerts its effects depends on the specific context of its use. In chemical reactions, the iodine atom and the dimethylamino group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the dimethylamino group can participate in electron-donating or electron-withdrawing interactions.
Comparison with Similar Compounds
2-Iodo-N,N-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-N,N-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity.
2-Chloro-N,N-dimethylaniline: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in nucleophilic substitution reactions.
These comparisons highlight the unique reactivity of this compound, particularly in reactions where the iodine atom plays a critical role.
Properties
IUPAC Name |
2-iodo-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQWSLFKVLTRDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220089 | |
Record name | Aniline, o-iodo-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-02-2 | |
Record name | 2-Iodo-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, o-iodo-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, o-iodo-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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